molecular formula C15H12N2O2 B2998074 5-Amino-2-(p-tolyl)isoindoline-1,3-dione CAS No. 20871-06-1

5-Amino-2-(p-tolyl)isoindoline-1,3-dione

Cat. No.: B2998074
CAS No.: 20871-06-1
M. Wt: 252.273
InChI Key: FHABPHDBZIXDNX-UHFFFAOYSA-N
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Description

5-Amino-2-(p-tolyl)isoindoline-1,3-dione ( 20871-06-1) is a specialty chemical with the molecular formula C15H12N2O2 and a molecular weight of 252.27 g/mol. This compound features an isoindoline-1,3-dione core structure substituted with an amino group and a p-tolyl ring, making it a valuable building block in medicinal chemistry and organic synthesis. The isoindole-1,3-dione (phthalimide) scaffold is a key structural motif in a variety of biologically active compounds . Researchers are exploring this class of molecules for their broad pharmaceutical potential, which includes anti-inflammatory, antiviral, and Chk1 inhibitory properties . Furthermore, amino-substituted isoindoline-1,3-dione derivatives serve as critical precursors in the synthesis of complex heterocyclic systems, such as novel thiazole and pyranothiazole derivatives, which are investigated for their antitumor activities . The presence of the amino group on the core structure provides a versatile handle for further chemical functionalization, enabling the development of multi-target-directed ligands for neurodegenerative diseases . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all applicable laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-2-(4-methylphenyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-9-2-5-11(6-3-9)17-14(18)12-7-4-10(16)8-13(12)15(17)19/h2-8H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHABPHDBZIXDNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Chemical Transformations Involving 5 Amino 2 P Tolyl Isoindoline 1,3 Dione and Its Analogues

Elucidation of Mechanistic Pathways for Isoindoline-1,3-dione Formation

The most prevalent and straightforward method for synthesizing N-substituted isoindoline-1,3-diones is the dehydrative condensation of phthalic anhydride (B1165640) or its derivatives with primary amines. chemicalbook.commdpi.com For the title compound, this would involve the reaction of 4-aminophthalic anhydride with p-toluidine (B81030). The reaction is typically conducted under heating in a solvent like glacial acetic acid, which can also act as a catalyst. rsc.orgacs.org

Investigation of Key Intermediates and Transition States

The formation of the imide ring is a two-step process. The initial step involves a nucleophilic attack by the primary amine's nitrogen atom on one of the carbonyl carbons of the phthalic anhydride ring. This attack leads to the opening of the anhydride ring and the formation of a key intermediate known as a phthalamic acid (or more specifically, a 2-carbamoylbenzoic acid derivative). mdpi.comresearchgate.net Studies have shown that when the reaction is carried out without heating, these monoacylation products can be isolated. mdpi.comresearchgate.net

The second step is an intramolecular cyclization of the phthalamic acid intermediate. This involves the nucleophilic attack of the amide nitrogen onto the remaining carboxylic acid's carbonyl carbon, followed by the elimination of a water molecule to form the stable five-membered imide ring. This dehydration step is often the rate-determining step and is facilitated by heat and acid catalysis. rsc.org

Alternative, more complex pathways to the isoindoline-1,3-dione core exist, such as those involving the reaction of 2-formylbenzoic acids with amines, which proceed through imine and thioester intermediates in the presence of specific oxidants. nih.gov

Catalytic Roles in Enhancing Reaction Efficiency and Selectivity

While thermal energy is often sufficient to drive the cyclization, various catalysts can enhance reaction efficiency, yield, and selectivity.

Acid Catalysis : Glacial acetic acid is commonly used as both a solvent and a catalyst. It protonates the carboxylic acid group of the phthalamic acid intermediate, making the carbonyl carbon more electrophilic and susceptible to intramolecular nucleophilic attack by the amide nitrogen. rsc.orgacs.org

Lewis Acid Catalysis : Lewis acids like TaCl₅-silica gel have been employed for the synthesis of imides from anhydrides under microwave irradiation, offering a solvent-free procedure. organic-chemistry.org

Metal Catalysis : Various transition-metal catalysts, including copper, palladium, and rhodium, have been developed for phthalimide (B116566) synthesis from different precursors. nih.gov For instance, nano-Cu₂O has been used to catalyze the formation of phthalimides from 2-halobenzoic acids, amines, and a cyanide source in water. rsc.orgnih.gov These methods often involve complex catalytic cycles including steps like cyanation, cyclization, and hydrolysis. rsc.org

The following table summarizes various catalytic approaches for isoindoline-1,3-dione synthesis.

Catalyst SystemPrecursorsConditionsKey Feature
Glacial Acetic AcidPhthalic Anhydride, Primary AmineRefluxActs as both solvent and acid catalyst. rsc.orgacs.org
TaCl₅-silica gelPhthalic Anhydride, Primary AmineMicrowave, Solvent-freeLewis acid catalysis. organic-chemistry.org
nano-Cu₂O2-Halobenzoic Acid, Amine, TMSCNWaterInvolves cyanation, cyclization, and hydrolysis steps. rsc.orgnih.gov
[Cp*RhCl₂]₂Benzoic Acid, IsocyanateLigand ExchangeProceeds via ortho-C–H activation. nih.gov
Sulfated TungstateNH-Phthalimide, AmineHeterogeneousFacilitates transamidation reactions. nih.gov

Functional Group Interconversions and Derivatization at the Isoindoline-1,3-dione Scaffold

The structure of 5-Amino-2-(p-tolyl)isoindoline-1,3-dione offers multiple sites for subsequent chemical modification, allowing for the generation of a library of derivatives. These sites include the aromatic amino group, the p-tolyl ring, and the imide ring system itself.

Transformations at the Amino Group and p-Tolyl Moiety

The 5-amino group is a versatile handle for functionalization. Standard aromatic amine chemistry can be readily applied. For example, it can be:

Acylated to form amides or sulfonamides.

Alkylated to form secondary or tertiary amines.

Diazotized to form a diazonium salt. This intermediate is highly valuable as it can be converted into a wide range of other functional groups (e.g., -OH, -F, -Cl, -Br, -I, -CN) through Sandmeyer or related reactions.

The p-tolyl group also presents opportunities for derivatization. The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, although the directing effects of the existing substituents must be considered. Furthermore, the benzylic methyl group can be oxidized to an aldehyde, carboxylic acid, or functionalized via radical halogenation.

Modifications of the Imide Ring System

The imide ring itself possesses distinct reactivity. The two carbonyl groups withdraw electron density, rendering the proton on an unsubstituted imide nitrogen acidic (pKa ≈ 8.3). wikipedia.org This allows for deprotonation and subsequent N-alkylation, a cornerstone of the Gabriel synthesis of primary amines. libretexts.org While the title compound is already N-substituted, this inherent reactivity is fundamental to its class.

Key transformations involving the imide ring include:

Reduction : The carbonyl groups of the imide can be reduced. For instance, electrochemical reduction can controllably yield hydroxylactams or lactams. organic-chemistry.org

Ring Opening (Hydrolysis) : The imide ring can be opened under hydrolytic conditions (acidic or basic) to regenerate the phthalamic acid derivative. bme.hu More forceful methods, such as treatment with hydrazine (B178648) (the Ing-Manske procedure) or sodium borohydride (B1222165) followed by acetic acid, can cleave the N-aryl bond to release the primary amine (p-toluidine in this case), a common deprotection strategy. chemicalbook.comorganic-chemistry.org

Mannich-type Reactions : The acidic N-H proton of unsubstituted phthalimides allows them to participate in Mannich reactions, coupling with formaldehyde (B43269) and an amine to form N-aminomethyl derivatives. mdpi.com Copper-catalyzed cross-dehydrogenative coupling reactions can also furnish N-Mannich bases. acs.org

The following table outlines potential derivatization reactions on the this compound scaffold.

Reaction SiteReaction TypeReagentsPotential Product
5-Amino GroupAcylationAcetyl Chloride, Base5-Acetamido derivative
5-Amino GroupDiazotization/Sandmeyer1. NaNO₂, HCl; 2. CuCl5-Chloro derivative
p-Tolyl Methyl GroupOxidationKMnO₄ or CrO₃Carboxylic acid derivative
Imide RingRing Opening (Cleavage)N₂H₄ (Hydrazine)4-Aminophthalhydrazide + p-toluidine
Imide RingReductionElectrochemicalHydroxylactam derivative

Reactivity under Diverse Reaction Conditions

The outcome of chemical reactions involving isoindoline-1,3-dione and its analogues can be highly dependent on the reaction conditions, such as temperature, solvent, and reaction time. This principle is well-illustrated by the concept of kinetic versus thermodynamic control. libretexts.orgwikipedia.org

Under kinetic control (typically lower temperatures, shorter reaction times), the major product formed is the one that proceeds through the lowest energy transition state, meaning it is the product that forms the fastest. libretexts.orglibretexts.org In contrast, under thermodynamic control (typically higher temperatures, longer reaction times, reversible conditions), the reaction is allowed to reach equilibrium, and the major product will be the most thermodynamically stable one, regardless of how quickly it is formed. wikipedia.orgopenstax.org

For example, in reactions of related amino-isoindole systems with dienophiles, different products can be obtained based on the conditions. At lower temperatures, a kinetically favored Michael-type adduct might form. However, at higher temperatures where the initial reaction becomes reversible, the system can equilibrate to form a more stable, rearranged aromatic adduct. jackwestin.com

The choice of solvent and base can also be critical. For instance, N-alkylation of phthalimides can be performed using various bases like potassium hydroxide (B78521) or cesium carbonate in polar aprotic solvents such as DMF. organic-chemistry.org Condensation reactions to form the imide ring are often carried out in refluxing glacial acetic acid or toluene (B28343) to facilitate the removal of water. rsc.org Microwave-assisted synthesis has also emerged as a method to accelerate these reactions, often under solvent-free conditions. rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Amino 2 P Tolyl Isoindoline 1,3 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. Through one-dimensional (¹H, ¹³C) and two-dimensional techniques, the precise connectivity and chemical environment of each atom can be determined.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

The ¹H and ¹³C NMR spectra of 5-Amino-2-(p-tolyl)isoindoline-1,3-dione provide critical information about its distinct structural components: the 5-amino-substituted isoindoline (B1297411) ring system and the N-linked p-tolyl group.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show signals corresponding to each unique proton environment.

p-Tolyl Protons: The para-substituted tolyl group will exhibit a characteristic AA'BB' system, appearing as two distinct doublets in the aromatic region, each integrating to 2H. The methyl group protons will produce a sharp singlet in the aliphatic region (typically around 2.3-2.4 ppm).

Isoindoline Protons: The three protons on the aminobenzoyl part of the isoindoline ring will form an AMX spin system. This would result in a doublet, a singlet-like peak (or a narrow doublet), and a doublet of doublets, reflecting their respective ortho, para, and meta couplings to each other.

Amino Protons: The protons of the primary amino (-NH₂) group will typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Carbon-13 (¹³C) NMR: The proton-decoupled ¹³C NMR spectrum will display a single peak for each unique carbon atom.

Carbonyl Carbons: The two imide carbonyl carbons are expected to resonate at the lowest field (downfield), typically in the range of 165-170 ppm.

Aromatic Carbons: The spectrum will show multiple signals in the aromatic region (approx. 110-150 ppm) corresponding to the eight carbons of the two benzene (B151609) rings. The carbon attached to the amino group will be shifted upfield due to the electron-donating effect of nitrogen.

Methyl Carbon: The tolyl group's methyl carbon will appear as a single peak in the high-field (upfield) region of the spectrum.

General spectral data for a series of related isoindoline-1,3-dione derivatives show proton resonances in the range of 6.45–8.48 δ ppm. acs.org

Table 1: Expected ¹H and ¹³C NMR Signals for this compound

Assignment ¹H NMR ¹³C NMR
Expected δ (ppm) & Multiplicity Expected δ (ppm)
Imide Carbonyls (C=O) - ~165-170
Aromatic Carbons (Ar-C) - ~110-150
Aromatic Protons (Ar-H) ~6.5-8.0 (m) -
Amino Group (NH₂) Variable (br s) -

Note: The table presents expected chemical shift ranges and multiplicities based on standard NMR principles for the functional groups present. Actual experimental values may vary based on solvent and other conditions.

Two-Dimensional NMR Techniques for Connectivity Determination

To confirm the assignments made from one-dimensional spectra, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar couplings between adjacent protons. This would be crucial for confirming the connectivity within the p-tolyl ring (correlations between the ortho and meta protons) and within the 5-amino-substituted benzene ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments map direct one-bond correlations between protons and the carbons they are attached to. This allows for the unambiguous assignment of each protonated carbon atom, such as linking the methyl proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons over two to three bonds. This is particularly powerful for identifying quaternary (non-protonated) carbons. For instance, correlations from the methyl protons to the attached aromatic carbon of the tolyl ring, or from the aromatic protons to the imide carbonyl carbons, would definitively establish the molecular framework.

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands.

N-H Stretching: The primary amino group (-NH₂) should exhibit two distinct stretching bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretches.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of bands above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹.

C=O Stretching: The most prominent feature for the imide group is the pair of strong carbonyl (C=O) stretching bands. These arise from symmetric and asymmetric stretching modes and are typically observed in the range of 1699-1779 cm⁻¹ for this class of compounds. acs.org

C=C Stretching: Aromatic ring C=C stretching vibrations will produce several medium to weak bands in the 1450-1600 cm⁻¹ region.

N-H Bending: The N-H bending vibration of the primary amine is expected around 1590-1650 cm⁻¹.

Table 2: Expected Characteristic IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Primary Amine (R-NH₂) N-H Stretch 3300 - 3500 (two bands)
Aromatic C-H C-H Stretch 3000 - 3100
Aliphatic C-H (CH₃) C-H Stretch 2850 - 3000
Imide (C=O) C=O Asymmetric & Symmetric Stretch 1690 - 1780 (two strong bands)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio (m/z). It is used to determine the exact molecular weight and can provide structural information through the analysis of fragmentation patterns.

For this compound (C₁₅H₁₂N₂O₂), the expected exact molecular weight is approximately 252.27 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition by measuring the molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺) to several decimal places.

The fragmentation pattern in electron ionization (EI-MS) would likely involve characteristic losses corresponding to the stable structural units of the molecule. Key expected fragmentation pathways include:

Cleavage of the N-aryl bond, leading to fragments corresponding to the p-tolyl group and the 5-amino-isoindoline-1,3-dione moiety.

Loss of carbon monoxide (CO) molecules from the imide ring.

Fragmentation of the tolyl group, potentially through the loss of a methyl radical to form a tropylium-like ion.

Studies on related isoindoline-1,3-dione derivatives confirm that mass spectrometry is a standard technique used to verify their successful synthesis. acs.org

Electronic Spectroscopy and Photophysical Properties (UV-Vis, Fluorescence)

UV-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. The structure of this compound contains extensive conjugation, making it a strong chromophore.

The UV-Vis spectrum is expected to show strong absorptions corresponding to π→π* transitions within the aromatic systems. The presence of the amino group, a powerful electron-donating group (auxochrome), is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the unsubstituted parent phthalimide (B116566) structure. The lone pair of electrons on the amino nitrogen can also participate in n→π* transitions.

Fluorescence spectroscopy measures the light emitted from a molecule after it has absorbed light. Many conjugated aromatic systems are fluorescent. The extended π-system of the isoindoline-dione core, further functionalized with an amino group, suggests that the compound may exhibit fluorescence. The emission spectrum would typically be a mirror image of the longest wavelength absorption band, shifted to a longer wavelength (Stokes shift). The fluorescence quantum yield would be a measure of the efficiency of this emission process. osaka-u.ac.jp

Integration of Experimental Spectroscopic Data with Quantum-Chemical Calculations

Modern structural elucidation often combines experimental spectroscopic data with theoretical calculations. Quantum-chemical methods, such as Density Functional Theory (DFT), are powerful tools for predicting molecular properties. semanticscholar.org

For this compound, DFT calculations can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation, including bond lengths and angles.

Predict Spectroscopic Data: Calculate theoretical ¹H and ¹³C NMR chemical shifts and IR vibrational frequencies. Comparing these calculated values with experimental data provides a powerful method for validating spectral assignments and confirming the proposed structure.

Analyze Electronic Structure: Calculate the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is related to the electronic transitions observed in the UV-Vis spectrum and provides insight into the molecule's chemical reactivity and photophysical properties. researchgate.net

By integrating the precise, atom-level information from NMR, the functional group identification from IR, the molecular weight confirmation from MS, and the electronic properties from UV-Vis/Fluorescence with the predictive power of quantum-chemical calculations, a complete and unambiguous structural and electronic characterization of this compound can be achieved.

Computational Chemistry and Molecular Modeling for 5 Amino 2 P Tolyl Isoindoline 1,3 Dione Research

Quantum-Chemical Studies (e.g., Density Functional Theory - DFT)

Quantum-chemical studies, particularly those using Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of molecules. semanticscholar.org DFT calculations are used to investigate molecular and electronic properties, reactivity, and the nature of chemical bonds. semanticscholar.org Methods such as the B3LYP functional combined with basis sets like 6-311G(d,p) have been shown to provide theoretical properties that align well with experimental results for related heterocyclic compounds. materialsciencejournal.orgdntb.gov.ua

DFT calculations are instrumental in elucidating the electronic landscape of isoindoline-1,3-dione derivatives. researchgate.netnih.gov A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The distribution and energy of these orbitals are critical for understanding a molecule's electronic behavior and its ability to participate in chemical reactions.

The energy gap (ΔE) between the HOMO and LUMO is a crucial parameter derived from these studies. researchgate.net A smaller energy gap generally indicates that a molecule can be more easily excited, suggesting higher reactivity and a greater capacity for intramolecular charge transfer. nih.govresearchgate.net For instance, in studies of various isoindoline-1,3-dione derivatives, compounds with smaller HOMO-LUMO energy gaps were identified as having high reactivity and electron transfer capacity. researchgate.net

Molecular Electrostatic Potential (MEP) maps are another output of DFT studies that visualize the electronic distribution. These maps highlight electrophilic (electron-poor, often colored blue) and nucleophilic (electron-rich, often colored red or orange) regions of a molecule. researchgate.net In isoindoline-1,3-dione structures, nucleophilic character is often observed around the carbonyl oxygens, indicating their potential to act as hydrogen-bond acceptors in interactions with biological targets. researchgate.net Conversely, electron-poor regions can be involved in hydrophobic interactions. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies from DFT Studies on Isoindoline-1,3-dione Analogs Note: This table presents example data from related compounds to illustrate the application of DFT calculations.

Compound SeriesEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Analog 1-6.512-2.1984.314
Analog 2-6.789-2.7344.055
Analog 3 (High Reactivity)-7.011-4.8902.121
Analog 4-6.832-2.4504.382

The electronic parameters calculated through DFT are directly used to predict the reactivity and stability of molecules. nih.gov A large HOMO-LUMO energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to remove an electron from the HOMO and excite it to the LUMO. researchgate.net Conversely, a small energy gap is indicative of a more reactive and less stable molecule. researchgate.net

Global reactivity parameters, such as chemical potential, hardness, and the global electrophilicity index, can be derived from HOMO and LUMO energies. materialsciencejournal.org The electrophilicity index, for example, helps to quantify a molecule's ability to accept electrons, classifying it as a potential electrophile. materialsciencejournal.org These parameters provide a quantitative basis for comparing the reactivity of different derivatives and for understanding their potential interaction mechanisms. nih.gov This predictive power is crucial for designing molecules with desired stability and reactivity profiles for specific applications. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target protein). nih.gov It is widely used in drug discovery to screen virtual libraries of compounds against a specific biological target and to understand the structural basis of ligand-target interactions. mdpi.commdpi.com For isoindoline-1,3-dione derivatives, docking studies have been pivotal in identifying potential inhibitors for enzymes like acetylcholinesterase (AChE), β-secretase (BACE-1), and InhA. semanticscholar.orgnih.govmdpi.com

Docking simulations generate multiple possible binding poses of a ligand within the active site of a target protein. mdpi.com These poses are then scored based on a function that estimates the binding free energy, with lower energy scores typically indicating more favorable binding. mdpi.com The analysis of the top-ranked poses reveals the specific molecular interactions that stabilize the ligand-protein complex.

Key interactions frequently observed for isoindoline-1,3-dione derivatives include:

Hydrogen Bonds: The carbonyl oxygens of the isoindoline-1,3-dione core often act as hydrogen bond acceptors, forming crucial interactions with amino acid residues like Tyr158 or Ser530 in their respective targets. researchgate.netmdpi.com

π-π Stacking: The aromatic rings of the isoindoline (B1297411) scaffold can engage in π-π stacking or π-π T-shaped interactions with aromatic residues of the protein, such as Tryptophan (Trp), Phenylalanine (Phe), or Tyrosine (Tyr). nih.govmdpi.com

Hydrophobic Interactions: The nonpolar parts of the molecule, such as the p-tolyl group in 5-Amino-2-(p-tolyl)isoindoline-1,3-dione, can form hydrophobic contacts with nonpolar residues like Leucine (Leu), Isoleucine (Ile), and Valine (Val). researchgate.netmdpi.com

These detailed interaction maps provide a structural rationale for the observed or predicted activity of a compound. nih.gov

Table 2: Example of Molecular Docking Results for Isoindoline-1,3-dione Derivatives Against a Target Protein Note: This table is a representative example compiled from findings on analogous compounds.

CompoundTarget ProteinBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
Derivative AAcetylcholinesterase (AChE)-9.8Trp279, Tyr121π-π Stacking, Hydrogen Bond
Derivative BInhA-8.5Tyr158, Phe149Hydrogen Bond, π-π Stacking
Derivative CCOX-1-7.9Ser530, Leu352Hydrogen Bond, π-σ Interaction
Derivative DBACE-1-10.2Asp32, Arg235Hydrogen Bond, Hydrophobic

The binding energies calculated from docking simulations serve as a valuable metric for predicting the binding affinity and potential inhibitory activity of a compound. nih.govresearchgate.net A strong correlation is often sought between lower (more negative) docking scores and lower experimental IC50 values, which represent the concentration of an inhibitor required to block 50% of a biological activity. nih.gov

By comparing the docking scores of novel designed compounds with those of known inhibitors or reference drugs, researchers can prioritize candidates for synthesis and in vitro testing. mdpi.com For example, isoindoline-1,3-dione derivatives exhibiting more favorable binding energies than a reference drug in docking simulations are considered promising candidates for further evaluation. nih.govmdpi.com This computational screening significantly streamlines the drug discovery process by focusing experimental efforts on compounds with the highest probability of success. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior

While molecular docking provides a static snapshot of the ligand-target interaction, Molecular Dynamics (MD) simulations offer a dynamic view, calculating the motion of every atom in the system over time. nih.gov MD simulations are used to assess the stability of the predicted binding pose from docking, explore the conformational flexibility of the ligand and protein, and refine the understanding of the binding process. nih.gov

An MD simulation typically runs for tens to hundreds of nanoseconds, tracking the trajectory of all atoms. nih.gov A key metric used to analyze the stability of the ligand-protein complex is the root-mean-square deviation (RMSD) of the protein backbone and the ligand's heavy atoms from their initial positions. researchgate.net A stable RMSD value over the course of the simulation suggests that the ligand remains securely bound in its initial pose and that the complex is stable. researchgate.net Conversely, large fluctuations in RMSD might indicate an unstable interaction or that the ligand is dissociating from the binding site. nih.gov These simulations provide crucial insights into the dynamic behavior of the complex, confirming the stability of key interactions (like hydrogen bonds and hydrophobic contacts) observed in docking studies. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) studies are pivotal computational tools in modern drug discovery and materials science. These methods aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activities or physical properties. For derivatives of the isoindoline-1,3-dione scaffold, including this compound, QSAR and SPR models offer a predictive framework to guide the design of new analogues with enhanced potency, selectivity, or desired physicochemical characteristics, thereby reducing the reliance on costly and time-consuming synthetic and experimental procedures. nih.gov

In the context of isoindoline-1,3-dione research, these computational models are employed to elucidate the key molecular features that govern a specific biological outcome, such as enzyme inhibition or cytotoxicity. rsc.orgresearchgate.net By analyzing a dataset of structurally related compounds with known activities, QSAR models can identify critical descriptors—numerical representations of molecular properties—that influence the observed biological response. These descriptors can be categorized into several types, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices).

For a compound like this compound, a hypothetical QSAR study would involve the systematic variation of its core structure. For instance, the position and nature of the substituent on the phenyl ring attached to the nitrogen (the p-tolyl group) could be altered, or different functional groups could be introduced onto the phthalimide (B116566) ring system. The biological activity of these synthesized analogues would then be determined and correlated with calculated molecular descriptors to build a predictive model.

The following table illustrates the types of molecular descriptors that are commonly employed in QSAR studies of isoindoline-1,3-dione derivatives and their potential relevance to this compound.

Descriptor TypeSpecific Descriptor ExamplePotential Relevance for this compound
Electronic HOMO/LUMO EnergiesThe amino group at position 5 is an electron-donating group, which would raise the HOMO energy and influence the molecule's reactivity and interaction with biological targets.
Steric Molecular VolumeThe size and shape of the p-tolyl group can influence how the molecule fits into a binding pocket of a target protein.
Hydrophobic LogP (Octanol-Water Partition Coefficient)The overall lipophilicity, influenced by the tolyl and amino groups, will affect the compound's ability to cross cell membranes and reach its target.
Topological Wiener IndexThis descriptor relates to the branching of the molecule and can be correlated with its overall shape and flexibility.
Quantum Chemical Dipole MomentThe distribution of charge across the molecule, particularly the polar carbonyl and amino groups, will dictate its electrostatic interactions.

This table is generated based on general principles of QSAR and published studies on analogous compounds.

Molecular docking studies, which are often used in conjunction with QSAR, provide further insights into the structure-activity relationship by predicting the binding mode of a ligand within the active site of a target protein. researchgate.net For this compound, docking simulations could reveal key interactions, such as hydrogen bonds formed by the amino group or the carbonyl oxygens of the isoindoline-1,3-dione core, and hydrophobic interactions involving the p-tolyl group. researchgate.net For instance, in studies of isoindoline-1,3-dione derivatives as inhibitors of enzymes like acetylcholinesterase or Plasmodium falciparum lactate (B86563) dehydrogenase (pfLDH), docking has highlighted the importance of interactions with specific amino acid residues in the enzyme's active site. nih.govnih.gov

The table below summarizes hypothetical interactions for this compound based on findings from molecular docking studies of similar compounds.

Molecular Feature of this compoundPotential Interaction TypeExample from Analogous Systems
Amino Group (-NH2) at position 5Hydrogen Bond DonorCan interact with acceptor residues like Asp, Glu, or the backbone carbonyl of the protein target.
Carbonyl Groups (C=O) of the dioneHydrogen Bond AcceptorFrequently observed to form hydrogen bonds with donor residues such as Tyr, Ser, or Arg in various enzyme active sites. researchgate.net
p-Tolyl GroupHydrophobic/van der Waals InteractionsThe aromatic ring can engage in π-π stacking with aromatic residues like Phe, Tyr, or Trp, while the methyl group can fit into hydrophobic pockets. researchgate.net
Isoindoline-1,3-dione Ring SystemPlanar Stacking/Hydrophobic InteractionsThe flat ring system can interact favorably with planar regions of a binding site.

This table is illustrative and based on extrapolations from published molecular modeling studies on the isoindoline-1,3-dione scaffold.

Advanced Research Applications of Isoindoline 1,3 Dione Derivatives in Chemical Biology and Materials Science

Applications in Proteolysis-Targeting Chimeras (PROTACs) Research

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This technology has emerged as a powerful tool in drug discovery.

The isoindoline-1,3-dione core is a key component in a class of E3 ligase-recruiting ligands for PROTACs. broadpharm.com Analogs of thalidomide (B1683933) and its derivatives, such as pomalidomide (B1683931) and lenalidomide (B1683929), which contain the isoindoline-1,3-dione scaffold, are well-known binders of the Cereblon (CRBN) E3 ubiquitin ligase. mdpi.com These molecules, often referred to as immunomodulatory drugs (IMiDs), have been repurposed as E3 ligase handles in PROTAC design.

The synthesis of these PROTAC ligands typically involves the modification of the isoindoline-1,3-dione core to introduce a linker attachment point. For instance, aminated thalidomide analogues, such as 5-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, provide a convenient amino group for the covalent attachment of a linker, which is then connected to a ligand for the target protein. broadpharm.combroadpharm.com The p-tolyl group in "5-Amino-2-(p-tolyl)isoindoline-1,3-dione" suggests a modification at the nitrogen of the isoindoline-1,3-dione, a common site for substitution in the synthesis of these derivatives. mdpi.com The amino group at the 5-position could serve as a potential attachment point for a linker in a PROTAC construct.

Table 1: Examples of Isoindoline-1,3-dione Derivatives in PROTACs

Compound NameRole in PROTACE3 Ligase Target
PomalidomideE3 Ligase LigandCereblon (CRBN)
5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dioneE3 Ligase Ligand PrecursorCereblon (CRBN)

This table is for illustrative purposes and showcases representative examples.

Roles in Materials Chemistry and Dye Industries

The planar and aromatic nature of the isoindoline-1,3-dione scaffold, along with its electron-accepting properties, makes it a valuable building block in materials chemistry and the dye industry. researchgate.netresearchgate.net

Isoindoline-1,3-dione derivatives have been investigated for their potential in developing novel photochromic materials and organic dyes. researchgate.netresearchgate.net The electronic properties of the isoindoline-1,3-dione system can be fine-tuned by introducing various substituents on the aromatic ring and the nitrogen atom. These modifications can influence the absorption and emission spectra of the molecules, making them suitable for applications as colorants and dyes. acgpubs.org The delocalized π-electron system in these compounds is a key feature that contributes to their optical properties. acgpubs.org

In polymer science, isoindoline-1,3-dione derivatives are utilized both as additives and as monomeric building blocks. researchgate.netresearchgate.net As additives, they can enhance the thermal stability and other properties of polymers. As monomers, the isoindoline-1,3-dione moiety can be incorporated into polymer backbones to create high-performance polymers with desirable thermal and mechanical properties. The rigid structure of the isoindoline-1,3-dione unit can contribute to the formation of polymers with high glass transition temperatures and excellent dimensional stability.

Supramolecular Assembly and Non-Covalent Interactions

The isoindoline-1,3-dione scaffold possesses features that are conducive to forming ordered supramolecular assemblies through non-covalent interactions. The aromatic ring can participate in π-π stacking interactions, while the carbonyl groups can act as hydrogen bond acceptors. These interactions can direct the self-assembly of isoindoline-1,3-dione derivatives into well-defined architectures in the solid state and in solution. The ability to form such ordered structures is of interest for applications in crystal engineering and the development of functional organic materials.

Catalytic Applications and Synthetic Method Development

While direct catalytic applications of "this compound" are not widely reported, the isoindoline-1,3-dione scaffold itself is a product of important synthetic transformations and can be a precursor to catalytically active species. The synthesis of N-substituted isoindoline-1,3-diones often involves the condensation of phthalic anhydride (B1165640) with primary amines, a reaction that can be catalyzed under various conditions. researchgate.net Furthermore, the development of novel synthetic methods for preparing functionalized isoindoline-1,3-dione derivatives is an active area of research, driven by the broad utility of these compounds in medicinal chemistry and materials science. mdpi.comresearchgate.net

In Vitro Mechanistic Biological Studies of 5 Amino 2 P Tolyl Isoindoline 1,3 Dione Analogues

Enzymatic Inhibition Assays

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition

The isoindoline-1,3-dione scaffold is a known pharmacophore that has been explored for the development of cholinesterase inhibitors, which are crucial in the management of Alzheimer's disease. Research has shown that various derivatives of isoindoline-1,3-dione can inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, a series of 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives were synthesized and evaluated for their anticholinesterase activity. Among the tested compounds, some exhibited potent inhibition of AChE, with IC50 values in the micromolar range. nih.gov Specifically, a derivative with an ortho-chlorine substitution on the benzyl (B1604629) ring was found to be a significant inhibitor of AChE. nih.gov

Another study focused on isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids, which also demonstrated good inhibitory activity against AChE, with IC50 values ranging from 2.1 to 7.4 μM. researchgate.net In a different series of novel isoindoline-1,3-dione-based acetohydrazide derivatives, compounds showed remarkable potency against AChE with IC50 values in the range of 0.11 to 0.86 µM, while their activity against BChE was moderate. nih.gov

While these studies underscore the potential of the isoindoline-1,3-dione core in designing cholinesterase inhibitors, no specific data is available for analogues containing a p-tolyl substituent on the nitrogen atom. The nature and position of substituents on the isoindoline-1,3-dione structure are critical for activity and selectivity towards AChE and BChE. epa.gov

Table 1: Cholinesterase Inhibitory Activity of Representative Isoindoline-1,3-dione Analogues

Compound Series Target Enzyme IC50 Range (µM)
2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-diones AChE 0.91 - 5.5
Isoindoline-1,3-dione-N-benzyl pyridinium hybrids AChE 2.1 - 7.4
Isoindoline-1,3-dione-based acetohydrazides AChE 0.11 - 0.86
Isoindoline-1,3-dione-based acetohydrazides BChE 5.7 - 30.2

Cyclooxygenase (COX-1 and COX-2) Inhibition

Isoindoline-1,3-dione derivatives have also been investigated for their anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. The development of selective COX-2 inhibitors is a key area of research to minimize the gastrointestinal side effects associated with non-selective NSAIDs.

Studies on various N-substituted 1H-isoindole-1,3(2H)-dione derivatives have demonstrated their potential as COX inhibitors. nih.govmdpi.com The inhibitory activity and selectivity for COX-1 versus COX-2 are highly dependent on the nature of the substituent on the nitrogen atom of the isoindoline-1,3-dione ring. researchgate.netijlpr.com For example, the presence of an aromatic moiety has been suggested to be important for affinity towards COX-2. mdpi.comresearchgate.net While research in this area is active, specific inhibitory data (IC50 values) for 2-(p-tolyl)isoindoline-1,3-dione analogues against COX-1 and COX-2 are not currently available in the reviewed literature.

Mycobacterium tuberculosis Enoyl-ACP Reductase (InhA) Inhibition

The enoyl-acyl carrier protein reductase (InhA) is a crucial enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis and is a validated target for antitubercular drugs. While various classes of compounds have been identified as InhA inhibitors, there is a lack of specific research on isoindoline-1,3-dione derivatives, including the 5-Amino-2-(p-tolyl)isoindoline-1,3-dione analogue, for this particular target. nih.govnih.gov The current body of literature on InhA inhibitors focuses on other scaffolds such as indolizine (B1195054) derivatives and quinoline-triazole conjugates. nih.govfrontiersin.org

HIV-1 Reverse Transcriptase Inhibition

HIV-1 reverse transcriptase (RT) is a key enzyme in the life cycle of the human immunodeficiency virus and a primary target for antiretroviral therapy. The search for novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) is an ongoing effort. However, an extensive review of the literature did not reveal any studies investigating this compound or its close analogues as inhibitors of HIV-1 RT. nih.govnih.gov The current research on novel HIV-1 RT inhibitors is focused on other heterocyclic systems.

Cellular Antiproliferative Activity and Apoptosis Induction in In Vitro Models

Mechanisms of Growth Inhibition in Cancer Cell Lines (e.g., HeLa)

The isoindole-1,3-dione scaffold is present in several compounds with known anticancer properties, and various derivatives have been synthesized and evaluated for their cytotoxic effects on cancer cell lines, including HeLa cells. nih.govnih.gov The anticancer activity of these compounds is often dependent on the specific functional groups attached to the core structure. nih.gov

For instance, certain isoindole-1,3(2H)-dione derivatives have been shown to induce apoptosis in cancer cells. researchgate.net One study on novel isoindole-1,3(2H)-dione compounds containing different functional groups demonstrated that their anticancer activity against HeLa, C6, and A549 cancer cell lines was influenced by the nature of the substituents. nih.gov However, specific mechanistic studies detailing the pathways of growth inhibition and apoptosis induction (e.g., effects on cell cycle, activation of caspases, changes in mitochondrial membrane potential) for this compound analogues in HeLa cells are not available in the current literature. General studies on other compounds have shown that apoptosis in HeLa cells can be induced through mitochondrial-dependent pathways, involving the downregulation of Bcl-2/Bax ratio and activation of caspases. nih.govrjpharmacognosy.ir

In Vitro Antimicrobial Efficacy

Analogues of the isoindoline-1,3-dione framework have demonstrated significant antimicrobial properties in various in vitro studies. This activity spans antibacterial, antifungal, and antiviral domains, highlighting the versatility of this chemical scaffold in combating infectious agents. mdpi.com

Derivatives of isoindoline-1,3-dione have been evaluated against a range of clinically relevant bacteria. Studies show that these compounds possess activity against both Gram-positive and Gram-negative bacteria. For instance, certain novel synthesized isoindole-1,3-dione derivatives were tested against bacterial isolates using ciprofloxacin (B1669076) as a reference drug, with some compounds showing potent activity. nih.gov

One study reported that specific derivatives exhibited notable antibacterial action against Bacillus subtilis, with one compound showing 133% activity compared to the standard antibiotic ampicillin. encyclopedia.pub In another investigation, spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]dione derivatives, which incorporate the indoline-dione structure, were tested against Enterococcus faecalis and Staphylococcus aureus. The most active compounds displayed Minimum Inhibitory Concentration (MIC) values of 750 µg/mL against S. aureus. nih.gov Further research into a series of isoindoline-1,3-dione derivatives identified compounds with good antibacterial activity against E. coli, P. fluorescence, M. luteus, and B. subtilis. ashpublications.org

The data below summarizes the in vitro antibacterial activity of selected isoindoline-1,3-dione analogues.

The antifungal potential of isoindoline-1,3-dione analogues has also been investigated. In vitro studies have demonstrated their efficacy against pathogenic fungi. For example, a series of novel isoindole-1,3-dione derivatives were tested against various fungal isolates, with some showing promising activity when compared to the reference drug Ketoconazole. nih.gov Another study focusing on spiro-indoline-dione derivatives assessed their activity against the opportunistic yeast Candida albicans, although significant antifungal effects were not observed for the tested compounds in that particular series. nih.gov More recent research on isoindoline-2-yl putrescines showed they were effective in mitigating infections from plant fungal pathogens like Botrytis cinerea and Sclerotinia sclerotiorum in vivo, suggesting that the isoindoline (B1297411) core can be a valuable component in the development of antifungal agents. ashpublications.org

The isoindoline-1,3-dione scaffold is present in compounds that exhibit significant in vitro activity against a variety of human viruses. One study detailed a newly synthesized imide derivative, 5-amino-2-(2-dimethylaminoethyl)benzo-[de]-isoquinolin-1,3-dione, which at a concentration of 4 µg/ml, inhibited herpes simplex virus type 1 (HSV-1) replication by approximately three orders of magnitude and also showed activity against vaccinia virus (VV). nih.gov

Another series of isatin (B1672199) derivatives, which contain a related indoline-dione core, were designed as broad-spectrum antiviral agents. spandidos-publications.com These compounds were tested against influenza virus (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3). spandidos-publications.com The results demonstrated high potency, with some analogues showing half-maximal inhibitory concentration (IC50) values in the low nanomolar range. spandidos-publications.com

The table below presents the in vitro antiviral activities of selected indoline-dione analogues.

In Vitro Immunomodulatory Effects

Perhaps the most well-documented activity of isoindoline-1,3-dione analogues is their ability to modulate the immune system. This class of compounds, often referred to as immunomodulatory drugs (IMiDs), includes thalidomide (B1683933) and its more potent analogues, lenalidomide (B1683929) and pomalidomide (B1683931). nih.govnih.gov These molecules exert pleiotropic effects on the immune system, impacting both innate and adaptive immunity. aacrjournals.org

In vitro studies have shown that IMiDs can co-stimulate T-cells, leading to increased proliferation and the production of Th1-type cytokines such as interferon-gamma (IFN-γ) and interleukin-2 (B1167480) (IL-2). encyclopedia.pubashpublications.org This T-cell co-stimulation is significantly more potent with lenalidomide and pomalidomide compared to the parent compound, thalidomide. encyclopedia.pub Concurrently, these compounds are known to inhibit the production of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) from monocytes, an effect for which some analogues are up to 50,000 times more potent than thalidomide. nih.govencyclopedia.pub They also inhibit other pro-inflammatory cytokines like IL-1β, IL-6, and IL-12, while enhancing the production of the anti-inflammatory cytokine IL-10. encyclopedia.pubnih.gov

Furthermore, isoindoline-1,3-dione analogues augment the cytotoxic activity of natural killer (NK) cells against tumor cells. ashpublications.orgnih.gov Studies have demonstrated that lenalidomide and pomalidomide enhance both NK cell-mediated lysis and antibody-dependent cell-mediated cytotoxicity (ADCC). nih.govaacrjournals.org Other research on novel aminoacetylenic isoindoline-1,3-dione derivatives showed they could suppress TNF-α production from macrophage cells while enhancing the production of Transforming Growth Factor-beta (TGF-β) from CD4+CD25+ T-regulatory cells. nih.gov

In Vitro Neurobiological Activities (e.g., Anxiolytic, Nootropic)

The isoindoline-1,3-dione scaffold has been explored for various neurobiological activities. Phthalimide (B116566) derivatives have been noted for possessing potential anxiolytic properties. encyclopedia.pub The structural characteristics of isoindoline analogues make them suitable candidates for interacting with central nervous system targets. elsevierpure.com

A significant area of investigation has been the inhibition of cholinesterase enzymes, which is a key strategy for managing neurodegenerative conditions like Alzheimer's disease. A study of novel 1-H-isoindole-1,3(2H)-dione derivatives evaluated their in vitro inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov The results showed that these compounds could effectively inhibit both enzymes, with IC50 values in the low micromolar range. The most potent compound against AChE, which featured a phenyl substituent on a piperazine (B1678402) ring, had an IC50 of 1.12 µM. nih.gov This inhibition of cholinesterases is directly related to nootropic (cognition-enhancing) activity.

Detailed Structure-Activity Relationship (SAR) Derivations from In Vitro Data

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of the isoindoline-1,3-dione scaffold. Analysis of in vitro data from various studies provides key insights into how specific structural modifications influence efficacy.

For immunomodulatory activity, the addition of an amino group at the 4-position of the phthaloyl ring was a critical modification that led to the development of the highly potent lenalidomide and pomalidomide from the thalidomide template. nih.gov This substitution significantly enhances T-cell co-stimulation and TNF-α inhibition. nih.gov

In the context of antimicrobial activity, SAR analysis has revealed that the lipophilicity of the derivatives can enhance their potency. researchgate.net For example, halogenation of the isoindole-1,3(2H)-dione moiety has been shown to increase antimicrobial activity, with tetra-brominated derivatives being more effective than their tetra-chlorinated counterparts. researchgate.net

Regarding antiviral activity, studies on isatin-based analogues showed that modifications to the sulfonyl)indoline-2,3-dione core led to significant variations in potency against different viruses, indicating that specific side chains are required to optimize interactions with distinct viral targets. spandidos-publications.com

For neurobiological activity, research on cholinesterase inhibitors demonstrated that the nature of the arylpiperazine substituent attached to the isoindoline-1,3-dione core is critical. nih.gov A derivative with a simple phenyl substituent on the piperazine ring was the most potent AChE inhibitor, while a bulkier diphenylmethyl moiety resulted in better BuChE inhibition, highlighting the differential structural requirements for inhibiting these two related enzymes. nih.gov

Future Directions and Emerging Research Avenues for 5 Amino 2 P Tolyl Isoindoline 1,3 Dione Research

Rational Design and Synthesis of Novel, Highly Selective Derivatives

The principles of rational drug design offer a systematic approach to modifying 5-Amino-2-(p-tolyl)isoindoline-1,3-dione to create derivatives with enhanced potency and selectivity for specific biological targets. The existing scaffold, featuring an amino group and a p-tolyl substituent, provides multiple sites for chemical modification.

Future synthetic strategies could focus on:

Modification of the Amino Group: The 5-amino group can be functionalized to introduce various pharmacophores. For example, acylation or sulfonylation could introduce moieties known to interact with specific enzyme active sites. This approach has been used to create potent inhibitors of enzymes implicated in various diseases. nih.gov

Substitution on the p-tolyl Ring: The p-tolyl group can be further substituted to modulate the compound's electronic and steric properties. Introducing electron-withdrawing or electron-donating groups could fine-tune binding affinities for target proteins.

Hybrid Molecule Synthesis: A promising strategy involves creating hybrid molecules by linking the this compound core to other bioactive scaffolds. For instance, incorporating fragments known to inhibit acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE) could lead to dual-action agents for neurodegenerative diseases like Alzheimer's. mdpi.comnih.gov

Derivative ClassSynthetic StrategyPotential Therapeutic TargetRationale
N-Acyl DerivativesAcylation of the 5-amino group with various carboxylic acid chlorides or anhydrides.Enzymes (e.g., kinases, proteases)Introduction of specific recognition motifs to improve binding affinity and selectivity.
Sulfonamide AnalogsReaction of the 5-amino group with sulfonyl chlorides.Carbonic Anhydrases, ProteasesSulfonamide groups are key binders in many established enzyme inhibitors.
Piperazine (B1678402) HybridsCoupling the isoindoline (B1297411) core to arylpiperazine moieties via an alkyl linker. mdpi.comCholinesterases (AChE, BuChE) mdpi.comnih.govArylpiperazines are common pharmacophores in CNS-active drugs. mdpi.com
Thiazole (B1198619) ConjugatesCondensation reactions to append a thiazole ring system. mdpi.comCancer-related targetsThiazole derivatives have shown significant antimitotic and anticancer activity. mdpi.com

Elucidation of Undiscovered Biological Targets and Mechanistic Pathways

While the broader class of isoindoline-1,3-diones has been studied extensively, the specific biological targets of this compound are not well-defined. Future research should prioritize target identification and the elucidation of its mechanisms of action.

Potential areas of investigation include:

Antimycobacterial Activity: Structurally related isoindoline-1,3-diones have shown activity against Mycobacterium tuberculosis. semanticscholar.org Screening this compound and its derivatives against the H37Rv strain could uncover new antitubercular agents. The enzyme InhA is a potential target in this context. semanticscholar.org

Neuropharmacological Targets: Given that some isoindoline analogs act as GABAergic modulators, investigating the interaction of this compound with GABA-A receptors could reveal potential anticonvulsant or anxiolytic properties. mdpi.com

Anti-inflammatory Pathways: Many phthalimide (B116566) derivatives exhibit anti-inflammatory effects, partly through the inhibition of cyclooxygenase (COX) enzymes or the modulation of pro-inflammatory cytokines like TNF-α. mdpi.commdpi.com Investigating the effect of this compound on these pathways is a logical next step.

Synergistic Application of Advanced Computational and Experimental Methodologies

Integrating computational modeling with experimental validation can accelerate the drug discovery process. This synergistic approach allows for the prediction of molecular properties and biological activities before committing to resource-intensive synthesis and testing. nih.gov

Key methodologies to be applied include:

Molecular Docking: To predict the binding modes and affinities of this compound derivatives with various biological targets like AChE, BuChE, or COX-2. nih.govmdpi.com This can help prioritize which derivatives to synthesize.

Molecular Dynamics (MD) Simulations: To assess the stability of ligand-protein complexes over time, providing insights into the dynamics of the molecular interactions. mdpi.com

Quantum-Mechanical Studies (DFT): Density Functional Theory can be used to investigate the electronic properties, reactivity, and stability of the synthesized compounds, helping to rationalize their biological activity. semanticscholar.orgresearchgate.net These computational predictions would then be validated through in vitro enzyme inhibition assays and cell-based studies. nih.govsemanticscholar.org

Development of Multifunctional Chemical Entities

Complex diseases such as cancer and neurodegenerative disorders often involve multiple pathological pathways. nih.gov Designing single chemical entities that can modulate several targets simultaneously is an emerging therapeutic strategy. The this compound scaffold is an excellent starting point for developing such multifunctional agents. semanticscholar.org By combining the isoindoline-1,3-dione core with other pharmacophores, it is possible to create hybrid molecules with a broader spectrum of activity. mdpi.comnih.gov For example, a hybrid molecule could be designed to inhibit both cholinesterases and β-amyloid aggregation for Alzheimer's disease therapy. nih.govmdpi.com

Implementation of Sustainable and Green Chemistry Principles in Synthesis

Future research must also address the environmental impact of chemical synthesis. Applying the principles of green chemistry can lead to more efficient, safer, and more sustainable methods for producing this compound and its derivatives.

Green Chemistry PrincipleApplication in SynthesisPotential Benefit
Atom Economy Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. acs.orgReduction of chemical waste.
Use of Safer Solvents Replacing hazardous solvents like DMF with greener alternatives such as EtOAc or employing solvent-free methods like mechanochemical reactions. unibo.itskpharmteco.comnih.govReduced environmental impact and improved laboratory safety. skpharmteco.com
Catalysis Using catalytic reagents in place of stoichiometric ones to minimize waste. acs.org This can include recyclable nanocatalysts. nih.govrsc.orgIncreased reaction efficiency and reduced generation of by-products. acs.org
Energy Efficiency Employing energy-efficient methods such as microwave-assisted synthesis to reduce reaction times and energy consumption. athensjournals.grFaster synthesis and lower operational costs.
Reduce Derivatives Minimizing the use of protecting groups to reduce the number of synthetic steps and the amount of reagents and waste generated. acs.orgMore streamlined and efficient synthetic processes. unibo.it

By pursuing these research avenues, the scientific community can unlock the full potential of this compound, paving the way for the development of novel therapeutic agents and more sustainable chemical processes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Amino-2-(p-tolyl)isoindoline-1,3-dione, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : The synthesis of isoindoline-1,3-dione derivatives typically involves cyclization reactions or functionalization of pre-existing isoindoline scaffolds. For example, bisimide monomers are synthesized via condensation of dianhydrides with amines under reflux conditions in acetic acid . Optimization may include adjusting stoichiometry, solvent polarity (e.g., DMF for high-temperature stability), and catalysts (e.g., sodium acetate as a base). Purification via recrystallization (e.g., using DMF/acetic acid mixtures) or column chromatography is critical to isolate the target compound .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • NMR : Analyze aromatic proton environments (δ 7.0–8.0 ppm for isoindoline protons) and amine protons (δ 5.0–6.0 ppm, if free). Compare with analogs like 5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione .
  • HPLC/LC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and mass spectrometry to confirm molecular weight (e.g., expected [M+H]+ ~293 g/mol for C15H12N2O2).
  • X-ray Crystallography : For definitive structural confirmation, employ SHELX programs for refinement, leveraging high-resolution data to resolve torsional angles and hydrogen bonding .

Advanced Research Questions

Q. What strategies are effective in analyzing the stability of this compound under different experimental conditions, and how can contradictory data from accelerated stability studies be resolved?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor decomposition via HPLC for new peaks, indicating hydrolysis or oxidation products. Note that isoindoline-diones are generally stable under dry, inert conditions but may degrade in acidic/basic media .
  • Contradiction Resolution : If stability results conflict (e.g., variable degradation rates), cross-validate using multiple techniques (e.g., TGA for thermal stability, NMR for structural changes). Consider kinetic modeling (Arrhenius plots) to extrapolate shelf-life .

Q. How can this compound be utilized in the design of PROTAC molecules, and what are the critical considerations for linker optimization in this context?

  • Methodological Answer :

  • PROTAC Linker Design : The compound’s amino group can be functionalized with PEG or alkyl chains to connect E3 ligase ligands (e.g., thalidomide analogs) and target protein binders. For example, Biotin-PEG4-azide linkers enable modular assembly .
  • Optimization Criteria :
  • Length/Flexibility : Balance proteasome recruitment efficiency and steric hindrance. Medium-length linkers (e.g., 8–12 atoms) often optimize ternary complex formation.
  • Metabolic Stability : Introduce hydrophilic groups (e.g., hydroxyls) to reduce aggregation and improve solubility .

Q. What experimental approaches are recommended to investigate the biological activity of this compound in enzyme inhibition or protein interaction studies?

  • Methodological Answer :

  • Enzyme Assays : Use fluorescence-based or colorimetric assays (e.g., NADH depletion for kinases) with IC50 determination. Compare with brominated analogs, which show activity in kinase inhibition .
  • SPR/BLI : Employ surface plasmon resonance or bio-layer interferometry to quantify binding kinetics (ka/kd) with target proteins.
  • Cellular Models : Validate efficacy in cell lines overexpressing target proteins, using Western blotting to monitor protein degradation (e.g., ubiquitination assays for PROTACs) .

Safety and Handling Considerations

Q. What are the best practices for handling this compound in laboratory settings, given limited toxicological data?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct work in a fume hood to minimize inhalation risks .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes. Seek medical consultation if irritation persists .
  • Waste Disposal : Follow institutional guidelines for halogenated organics. Incineration or licensed waste disposal is recommended .

Data Gaps and Future Directions

  • Ecotoxicity : No data exist on bioaccumulation or soil mobility; researchers should conduct OECD 301/302 tests for environmental risk assessment .
  • Crystallography : High-resolution crystal structures are needed to validate computational docking models for PROTAC design .

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-2-(p-tolyl)isoindoline-1,3-dione
Reactant of Route 2
Reactant of Route 2
5-Amino-2-(p-tolyl)isoindoline-1,3-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.